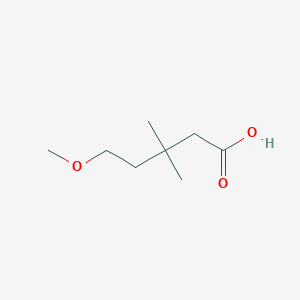

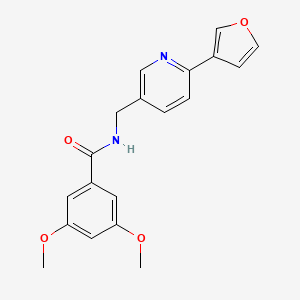

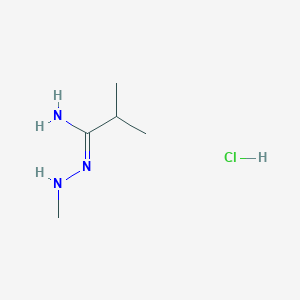

![molecular formula C24H32ClN3O5S2 B2506871 Methyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1219215-10-7](/img/structure/B2506871.png)

Methyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Methyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride" is a complex organic molecule that likely exhibits pharmacological activity given its structural features, which include a tetrahydrothienopyridine core, a sulfonylbenzamide moiety, and a piperidine ring. These structural motifs are commonly found in molecules with potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the reaction of different pyridine or piperidine derivatives with various reagents. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a related compound, involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent reactions including methoxylation, oxidation, and bromination to yield the final product . Similarly, the synthesis of ethyl 2-amino-6-methyl-5,7-diphenyl-4,5,6,7-tetrahydrothieno pyridine-3-carboxylate utilizes the Gewald reaction, which involves the reaction of a piperidinone derivative with ethyl cyanoacetate and sulfur . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by various spectroscopic methods and X-ray crystallography. For example, the crystal structure of ethyl 6-benzyl-2-[(cyclopropylmethylamino)(4-fluorophenylamino)methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate ethanol monosolvate has been determined, revealing intramolecular N–H…S and C–H…N interactions as well as intermolecular N–H…O and O–H…N hydrogen bonds . These structural insights are crucial for understanding the conformation and potential reactivity of the compound under study.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups. The presence of a carboxylate ester suggests susceptibility to hydrolysis, while the amide linkage could be involved in condensation reactions. The sulfonyl group may participate in substitution reactions, and the piperidine ring could undergo various ring-opening or functionalization reactions. The synthesis of related compounds often involves nucleophilic substitution and condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For instance, the presence of hydrogen bond donors and acceptors, such as amide and hydroxyl groups, would affect its solubility and potential for forming supramolecular aggregates, as seen in related compounds . The steric bulk of substituents like the tert-butyl group could influence the compound's crystallinity and melting point . The compound's spectroscopic properties, such as IR, NMR, and MS, would be characteristic of its specific functional groups and molecular framework .

Applications De Recherche Scientifique

Synthetic Methods and Chemical Reactions Research on compounds with similar structural features often focuses on synthetic methods and chemical reactions. For instance, the work by Zhu et al. (2003) explores an expedient phosphine-catalyzed [4 + 2] annulation for synthesizing highly functionalized tetrahydropyridines, showcasing the methodology for constructing complex heterocyclic systems (Zhu, Lan, & Kwon, 2003). Similarly, Bakhite et al. (2005) delve into synthesizing novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, highlighting the versatility of pyridine and thieno derivatives in synthesizing complex heterocyclic compounds (Bakhite, Al‐Sehemi, & Yamada, 2005).

Pharmacological Properties Research into similar compounds often assesses their pharmacological properties. For example, Temple et al. (1983) investigated the potential anticancer properties of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, indicating the interest in exploring the therapeutic potential of such compounds (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Propriétés

IUPAC Name |

methyl 6-ethyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O5S2.ClH/c1-4-26-13-11-19-20(15-26)33-23(21(19)24(29)32-3)25-22(28)17-7-9-18(10-8-17)34(30,31)27-12-5-6-16(2)14-27;/h7-10,16H,4-6,11-15H2,1-3H3,(H,25,28);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTRVGDNFLLOHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32ClN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

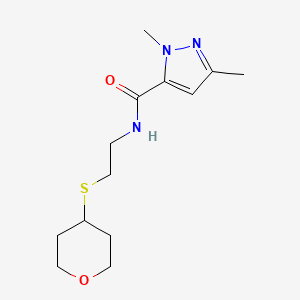

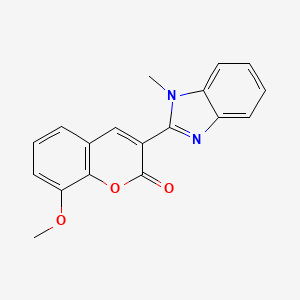

![4-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2506789.png)

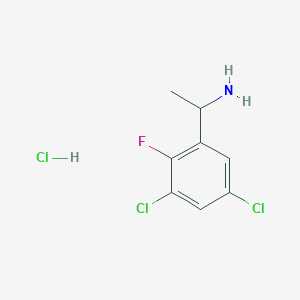

![6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane](/img/structure/B2506793.png)

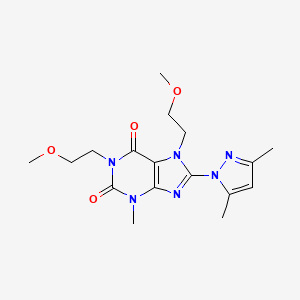

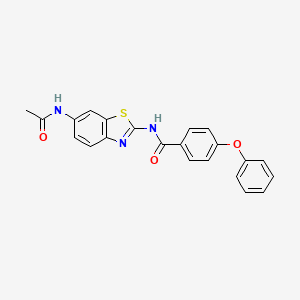

![methyl 3-(N-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-N-methylsulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2506798.png)

![(2E,NZ)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2506805.png)

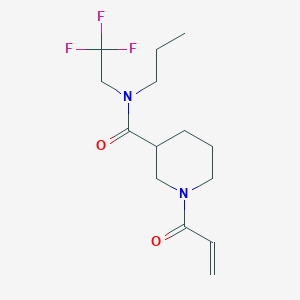

![3,6-dichloro-N-[1-(ethanesulfonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2506808.png)